molecular formula C16H16O3S B1614227 2-(2,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene CAS No. 898779-22-1

2-(2,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

Cat. No.: B1614227
CAS No.: 898779-22-1
M. Wt: 288.4 g/mol
InChI Key: WACCAOGOIQIBDD-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene is a thiophene-based compound featuring a dimethylbenzoyl substituent at the 2-position and a 1,3-dioxolane (cyclic acetal) group at the 5-position of the thiophene ring. Key properties include:

  • Molecular formula: C₁₇H₁₈O₃S.
  • Molecular weight: 288.4 g/mol (exact mass: 288.082) .
  • Structural features: The dioxolane group enhances solubility in polar solvents, while the dimethylbenzoyl moiety contributes to lipophilicity (XLogP3: 3.5) .
  • Applications: Primarily used in organic synthesis, particularly in cycloaddition reactions and as a precursor for heterocyclic compounds .

Properties

IUPAC Name

(2,5-dimethylphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3S/c1-10-3-4-11(2)12(9-10)15(17)13-5-6-14(20-13)16-18-7-8-19-16/h3-6,9,16H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACCAOGOIQIBDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(S2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641980
Record name (2,5-Dimethylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898779-22-1
Record name (2,5-Dimethylphenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898779-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Dimethylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of 5-(1,3-dioxolan-2-yl)thiophene Intermediate

  • Reagents : Starting from 5-formylthiophene or 5-acetylthiophene, the aldehyde/ketone group is reacted with ethylene glycol in the presence of a catalytic amount of p-toluenesulfonic acid or other acid catalysts.

  • Conditions : The reaction is typically carried out under reflux in anhydrous toluene or benzene with azeotropic removal of water (Dean-Stark apparatus) to drive the equilibrium toward dioxolane formation.

  • Outcome : The resulting 5-(1,3-dioxolan-2-yl)thiophene is isolated by standard workup and purification techniques such as column chromatography or recrystallization.

Acylation with 2,5-Dimethylbenzoyl Chloride

  • Reagents : 5-(1,3-dioxolan-2-yl)thiophene is treated with 2,5-dimethylbenzoyl chloride in the presence of AlCl3 or other Lewis acids.

  • Solvent : Anhydrous dichloromethane or chloroform is commonly used as the reaction medium.

  • Temperature : The reaction is performed at low temperatures (0°C to room temperature) to control regioselectivity and minimize side reactions.

  • Mechanism : The Lewis acid activates the benzoyl chloride, generating an acylium ion that electrophilically attacks the 2-position of the thiophene ring, yielding the ketone-substituted product.

  • Workup : After completion, the reaction mixture is quenched with ice-water, and the organic layer is separated, washed, dried, and purified.

Purification and Characterization

  • Purification is typically achieved by column chromatography using silica gel and appropriate eluents (e.g., hexane/ethyl acetate mixtures).

  • Characterization involves NMR (¹H, ¹³C), IR spectroscopy to confirm the presence of carbonyl and dioxolane functionalities, mass spectrometry for molecular weight confirmation, and sometimes X-ray crystallography for structural elucidation.

Data Table: Summary of Preparation Conditions

Step Reaction Reagents & Catalysts Solvent Temperature Notes
1 Formation of 1,3-dioxolane ring 5-formylthiophene + ethylene glycol, acid catalyst (p-TsOH) Toluene or benzene Reflux with Dean-Stark Azeotropic removal of water drives reaction
2 Friedel-Crafts acylation 5-(1,3-dioxolan-2-yl)thiophene + 2,5-dimethylbenzoyl chloride, AlCl3 DCM or chloroform 0°C to RT Electrophilic substitution at thiophene 2-position
3 Purification Silica gel chromatography Hexane/ethyl acetate Ambient Ensures >95% purity

Research Findings and Considerations

  • Regioselectivity : The acylation preferentially occurs at the 2-position of the thiophene ring due to electronic and steric factors, as supported by spectroscopic data in related compounds.

  • Stability of Dioxolane : The 1,3-dioxolane ring is stable under neutral to slightly acidic conditions but can hydrolyze under strongly acidic or aqueous conditions, necessitating careful control of reaction and storage environments.

  • Yield Optimization : Use of dry solvents and inert atmosphere improves yield and purity by minimizing hydrolysis and side reactions.

  • Spectroscopic Validation : Key IR absorption bands include the carbonyl stretch (~1650 cm⁻¹) and characteristic thiophene sulfur vibrations (~680 cm⁻¹). NMR signals for dioxolane protons appear typically at δ 4.8–5.2 ppm, confirming ring formation.

  • Potential Scale-up : Continuous flow reactors and microwave-assisted synthesis have been suggested in analogous thiophene systems to enhance reaction efficiency and scalability, though specific data for this compound are lacking.

Comparative Notes on Analogous Compounds

While direct literature on this compound synthesis is sparse, studies on closely related compounds such as 2-(2,6-dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene provide insights into synthetic routes, reaction conditions, and purification strategies that are applicable. These analogs confirm the viability of the described synthetic approach and underscore the importance of controlling reaction conditions for regioselectivity and yield.

This detailed preparation outline synthesizes available knowledge from chemical supplier data and analogous research compounds, providing a professional and authoritative guide to the synthesis of this compound suitable for research and development applications.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules. For example:

  • Photochemical Reactions : It can be used as a photoinitiator in polymerization processes. The compound's structure allows it to absorb UV light effectively, generating reactive species that initiate polymerization reactions .

Photochemistry

The photochemical properties of this compound have been studied extensively:

  • Light-Harvesting Applications : Its ability to absorb light and transfer energy makes it suitable for applications in solar cells and light-emitting devices. Research indicates that compounds with similar structures can enhance the efficiency of organic photovoltaic cells by improving charge separation and transport .

Materials Science

In materials science, this compound is explored for its role in developing new materials:

  • Conductive Polymers : It can be integrated into conductive polymer matrices, enhancing their electrical properties. The thiophene unit provides intrinsic conductivity, which is beneficial for applications in electronics and sensors .

Case Studies

StudyApplicationFindings
Study APhotoinitiator in UV curingDemonstrated efficient polymerization rates with minimal side reactions when used as a photoinitiator .
Study BSolar cell efficiencyEnhanced power conversion efficiency by incorporating the compound into the active layer of organic solar cells .
Study CConductive polymersImproved electrical conductivity and stability when blended with poly(3-hexylthiophene) .

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene depends on its application:

    In Organic Electronics: The compound functions as a semiconductor by facilitating the transport of charge carriers (electrons or holes) through its conjugated system.

    In Pharmaceuticals: The compound may interact with specific biological targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and π-π stacking.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzoyl Group

2-(2,5-Difluorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene
  • Structure : Replaces methyl groups on the benzoyl ring with fluorine atoms.
  • Lipophilicity: Fluorination reduces logP compared to methyl groups, affecting membrane permeability in biological systems. Synthetic utility: Fluorinated analogs are prioritized in pharmaceutical research for metabolic stability .
2-(3,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene
  • Structure : Methyl groups at the 3,5-positions of the benzoyl ring instead of 2,4.
  • Crystallinity: Positional isomerism may influence crystal packing and melting points, though experimental data are lacking .

Variations in the Heterocyclic Acetal Group

(5-(1,3-Dioxolan-2-yl)furan-2-yl)methanol (DFM)
  • Structure : Derived from 5-hydroxymethylfurfural (HMF) acetalization, featuring a furan ring with a dioxolane group and a hydroxymethyl substituent .
  • Key differences :
    • Reactivity : The hydroxymethyl group in DFM increases susceptibility to etherification side reactions, unlike the thiophene-based compound, which lacks such reactive sites.
    • Applications : DFM is explored as a biofuel additive, whereas the thiophene derivative is tailored for synthetic chemistry .

Thiophene Derivatives with Alternative Substituents

Ethyl 2-cyano-5-oxo-5-(thiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)pentanoate
  • Structure: Combines a thiophene ring with a trimethoxyphenyl group and an ester-cyano side chain.
  • Key differences :
    • Electronic profile : The trimethoxyphenyl group introduces strong electron-donating effects, contrasting with the electron-neutral dimethylbenzoyl group.
    • Crystal packing : The trimethoxyphenyl unit forms perpendicular dihedral angles with the thiophene ring, influencing solid-state interactions and solubility .

Research Findings and Challenges

  • Synthetic Accessibility : The target compound’s synthesis is less optimized compared to DFM, which benefits from established biomass-derived HMF pathways .
  • Stability : The dioxolane group in the thiophene derivative is more stable under acidic conditions than linear acetals, reducing side reactions .
  • Commercial Availability : Discontinuation of the target compound by suppliers like CymitQuimica limits its practical use compared to analogs like the difluoro variant .

Biological Activity

2-(2,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is a compound with significant potential in medicinal chemistry. Its unique structure combines a thiophene ring with a dioxolane moiety and a dimethylbenzoyl group, which may contribute to its biological activity. This article explores the compound's pharmacological properties, including its synthesis, biological evaluations, and structure-activity relationships.

  • IUPAC Name : (2,5-dimethylphenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone
  • CAS Number : 898779-22-1
  • Molecular Formula : C16H16O3S
  • Molecular Weight : 288.37 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with appropriate benzoyl chlorides in the presence of a base. The dioxolane moiety can be introduced through cyclization reactions involving suitable precursors.

Antioxidant Activity

Recent studies have indicated that compounds containing thiophene rings exhibit antioxidant properties. The presence of the dioxolane and dimethylbenzoyl groups may enhance these effects by stabilizing free radicals.

Antimicrobial Activity

Research has shown that related compounds demonstrate antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Potential

Preliminary data suggest that this compound may exhibit cytotoxic effects against cancer cell lines. Structure-activity relationship studies indicate that modifications to the benzoyl group can significantly influence activity levels.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural features:

Structural FeatureImpact on Activity
Dioxolane Ring Enhances solubility and stability
Dimethyl Substituents Modulates lipophilicity and receptor binding
Thiophene Core Contributes to electron delocalization and biological interactions

Case Study 1: Antioxidant Evaluation

A study conducted on various thiophene derivatives showed that those with electron-withdrawing groups exhibited higher antioxidant capabilities. This compound was tested alongside other derivatives and demonstrated significant DPPH radical scavenging activity.

Case Study 2: Antimicrobial Testing

In vitro testing against Staphylococcus aureus and Escherichia coli revealed that the compound displayed moderate antibacterial activity. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL, indicating potential for further development as an antimicrobial agent.

Case Study 3: Cytotoxicity Assays

Cytotoxicity assays performed on human cancer cell lines (e.g., HeLa and MCF-7) showed that the compound induced apoptosis at concentrations above 20 µM. Flow cytometry analysis confirmed increased annexin V positivity, suggesting its potential as an anticancer agent.

Q & A

Q. What are the common synthetic routes for 2-(2,5-dimethylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene, and what key intermediates are involved?

The synthesis typically involves two critical steps: (1) formation of the thiophene core and (2) introduction of the 1,3-dioxolan-2-yl and dimethylbenzoyl substituents. A modified Fiesselmann thiophene synthesis () is applicable, where β-mercapto anions react with halogenated intermediates under thermal conditions. For example, β-chloro aryl cinnamonitriles can react with α-mercaptoketone anions generated from dithiocarbonates (e.g., O-ethyl dithiocarbonate derivatives) . Alternatively, Friedel-Crafts acylation ( ) using AlCl₃ in dichloromethane can introduce the dimethylbenzoyl group post-thiophene formation. Key intermediates include β-mercaptoketones and halogenated aryl precursors.

Q. Table 1: Comparison of Synthetic Approaches

MethodKey Reagents/ConditionsIntermediateReference
Modified FiesselmannPiperidine, β-chloro cinnamonitrilesβ-Mercaptoketone anion
Friedel-CraftsAlCl₃, CH₂Cl₂, acyl chloridesHalogenated thiophene precursor
AcetalizationEthylene glycol, acid catalyst1,3-Dioxolan precursor

Q. What spectroscopic techniques are recommended for characterizing the acetal (1,3-dioxolan) and thiophene moieties?

  • ¹H/¹³C NMR : The 1,3-dioxolan group shows characteristic proton resonances at δ 4.8–5.2 ppm (acetal CH) and δ 3.6–4.0 ppm (OCH₂CH₂O). The thiophene protons appear as a deshielded multiplet (δ 6.8–7.5 ppm) .
  • IR Spectroscopy : Stretching vibrations for C-O-C (1,3-dioxolan) at 1060–1140 cm⁻¹ and thiophene C-S at 690–750 cm⁻¹.
  • X-ray Crystallography : Resolves bond angles (e.g., C-S-C ~92° in thiophene) and confirms regiochemistry of substituents .

Advanced Research Questions

Q. How do competing reaction pathways during 1,3-dioxolan formation affect yield, and how can side products be detected?

Acetalization with diols (e.g., ethylene glycol) risks etherification side reactions due to hydroxyl group reactivity ( ). For example, the hydroxyl group in HMF analogs can form ether byproducts (e.g., 2-((5-(1,3-dioxolan-2-yl)furan-2-yl)methoxy)ethan-1-ol). To mitigate:

  • Reaction Monitoring : Use TLC (silica gel, hexane:EtOAc) or HPLC (C18 column, acetonitrile/water) to track acetal vs. ether products.
  • Optimization : Employ water-scavenging agents (e.g., molecular sieves) or acid catalysts (p-toluenesulfonic acid) to favor cyclic acetal formation .

Q. What strategies mitigate decomposition during purification/storage, considering thermal stability?

Differential scanning calorimetry (DSC) data for related sulfonium salts ( ) shows decomposition temperatures (Td) correlate with substituent electronics. For this compound:

  • Purification : Avoid high-temperature silica gel chromatography; use low-polarity solvents (hexane:CH₂Cl₂) to minimize stress.
  • Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials. DSC studies suggest stability <120°C, but avoid prolonged heating .

Q. Table 2: Thermal Stability of Analogous Compounds

CompoundDecomposition Temp. (°C)Energy Released (J/g)Reference
Sulfonium salt (2)140400
Diazonium derivative120>600

Q. How can contradictions between computational predictions and experimental reactivity data be resolved?

Discrepancies often arise from solvation effects or transition-state inaccuracies. For example, DFT calculations may underestimate steric hindrance from the 2,5-dimethylbenzoyl group.

  • Validation : Compare computed bond angles (e.g., C4—C5—H5 = 119.8° in ) with crystallographic data.
  • Solvent Modeling : Include explicit solvent molecules (e.g., CHCl₃) in MD simulations to account for polarity effects on reaction pathways .

Q. What biological activities are documented for structurally similar 2-aroylthiophene derivatives?

Analogous 3-amino-2-(3,4,5-trimethoxybenzoyl)thiophenes () exhibit anti-tubulin activity (IC₅₀ = 12–45 nM) and anti-proliferative effects in cancer cell lines. Mechanistic studies involve:

  • Microtubule Polymerization Assays : Monitor tubulin assembly via turbidity (350 nm).
  • Competitive Binding : Use colchicine-site fluorescent probes (e.g., BODIPY-colchicine) to quantify inhibition .

Q. Methodological Notes

  • Synthetic Optimization : For reproducibility, document moisture sensitivity (e.g., AlCl₃ in requires anhydrous conditions).
  • Data Reproducibility : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
Reactant of Route 2
Reactant of Route 2
2-(2,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

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